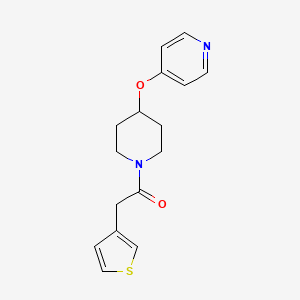

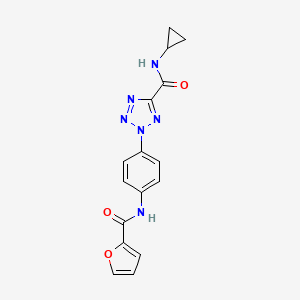

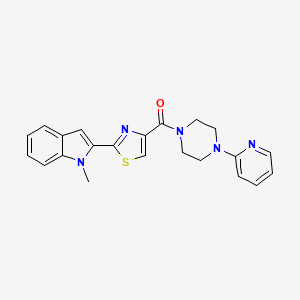

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This compound is structurally related to various synthesized derivatives that have been explored for their potential biological activities, such as tyrosinase inhibition, antitumor activity, and as ligands for medical imaging studies .

Synthesis Analysis

The synthesis of related quinazolinone derivatives often involves the reaction of isatoic anhydride with various hydrazides and aldehydes. For instance, the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives was achieved using ultrasound irradiation at room temperature, which is a method known for its efficiency and environmental friendliness . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involved a condensation reaction starting from 4-fluoro-2-isocyanato-1-methylbenzene . These methods highlight the diverse synthetic routes available for creating fluorinated quinazolinone derivatives.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be modified at various positions to yield compounds with different properties. The crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was determined, providing insights into the three-dimensional arrangement of atoms and the potential for interaction with biological targets .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including metalation directed by a fluorine atom for iodination of the quinoline ring, as seen in the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides . Additionally, the reaction of 5-furoylquinoline-3-carboxaldehyde with neurotransmitters in artificial cerebrospinal fluid follows pseudo-first-order kinetics, indicating the potential for these compounds to react with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by the presence of fluorine atoms and other substituents on the aromatic rings. Fluorine atoms can significantly affect the lipophilicity, metabolic stability, and binding affinity of these compounds. For example, the fluorine-18 radiolabeling of isoquinoline carboxamide derivatives enhances their potential as PET radioligands for imaging peripheral benzodiazepine receptors . The high radiochemical purity and specific radioactivity of these compounds make them suitable for in vivo imaging studies .

科学的研究の応用

Antimicrobial Applications

Research has highlighted the antimicrobial potential of compounds structurally related to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide. For instance, studies on fluoroquinolone-based 4-thiazolidinones have demonstrated their synthesis and effectiveness against both antifungal and antibacterial activities, establishing a basis for exploring similar compounds in antimicrobial applications (Patel & Patel, 2010). Furthermore, novel antibacterial activities have been discovered in 8-chloroquinolone derivatives, showcasing their significant potency against Gram-positive and Gram-negative bacteria, suggesting that derivatives of quinazolin-3(4H)-yl compounds may also possess similar antibacterial properties (Kuramoto et al., 2003).

Tyrosinase Inhibition and Antioxidant Activity

A specific study on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives under ultrasound irradiation revealed their potent inhibition of tyrosinase enzyme activity. These compounds exhibited much lower IC50 values than the standard kojic acid, indicating their potential as effective tyrosinase inhibitors. Additionally, these derivatives displayed antioxidant capabilities, suggesting a role in applications requiring tyrosinase inhibition or antioxidant properties (Dige et al., 2019).

Anticancer Properties

Compounds with a quinazolinone and 4-thiazolidinone structure have been studied for their potential antimicrobial activities and also show promise in anticancer applications. This area of research is critical for developing new therapeutic agents against various cancer types, indicating that derivatives of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide might offer novel pathways for cancer treatment exploration (Desai, Dodiya, & Shihora, 2011).

特性

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O3/c1-12-22-16-6-3-2-5-14(16)20(26)24(12)13-8-9-15(21)17(11-13)23-19(25)18-7-4-10-27-18/h2-11H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZPEJDYDMVBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2506565.png)

![[(3S,3Ar,9aR,9bS)-3,6,9-trimethyl-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3-yl] 3-methylbut-2-enoate](/img/structure/B2506574.png)

![2-cyano-N-[(E)-(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide](/img/structure/B2506576.png)

![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)

![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)